molecular formula C13H15ClN2O6 B13938311 Dimethyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidin-4-yl)malonate

Dimethyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidin-4-yl)malonate

Cat. No.: B13938311
M. Wt: 330.72 g/mol
InChI Key: RXZVDKCJKRCTSK-UHFFFAOYSA-N
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Description

Dimethyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidin-4-yl)malonate is a complex organic compound that features a pyrimidine ring substituted with a chloro group, a dioxolane ring, and a malonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidin-4-yl)malonate typically involves multi-step organic reactions. One common route starts with the preparation of the pyrimidine core, followed by the introduction of the chloro and dioxolane substituents. The final step involves the esterification of the malonate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes waste.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidin-4-yl)malonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Dimethyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidin-4-yl)malonate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Dimethyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidin-4-yl)malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2-(5-chloro-2-methylpyrimidin-4-yl)malonate: Lacks the dioxolane ring, which may affect its reactivity and applications.

    Dimethyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)pyrimidin-4-yl)malonate: Similar structure but without the methyl group on the pyrimidine ring.

Uniqueness

Dimethyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidin-4-yl)malonate is unique due to the presence of both the dioxolane ring and the chloro substituent on the pyrimidine ring

Properties

Molecular Formula

C13H15ClN2O6

Molecular Weight

330.72 g/mol

IUPAC Name

dimethyl 2-[6-chloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidin-4-yl]propanedioate

InChI

InChI=1S/C13H15ClN2O6/c1-6-15-9(8(11(17)19-2)12(18)20-3)7(10(14)16-6)13-21-4-5-22-13/h8,13H,4-5H2,1-3H3

InChI Key

RXZVDKCJKRCTSK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)C2OCCO2)C(C(=O)OC)C(=O)OC

Origin of Product

United States

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